N-(3,3-diphenylpropyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide
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Overview
Description
5-Thiazolecarboxamide, N-(3,3-diphenylpropyl)-4-methyl-2-[[(4-methylphenyl)sulfonyl]amino]- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a thiazole ring, a carboxamide group, and multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-thiazolecarboxamide, N-(3,3-diphenylpropyl)-4-methyl-2-[[(4-methylphenyl)sulfonyl]amino]- typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the carboxamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to remove any impurities and achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
5-Thiazolecarboxamide, N-(3,3-diphenylpropyl)-4-methyl-2-[[(4-methylphenyl)sulfonyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
5-Thiazolecarboxamide, N-(3,3-diphenylpropyl)-4-methyl-2-[[(4-methylphenyl)sulfonyl]amino]- has numerous applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-thiazolecarboxamide, N-(3,3-diphenylpropyl)-4-methyl-2-[[(4-methylphenyl)sulfonyl]amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-thiazolecarboxamide: A related compound with similar structural features but different functional groups.
N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide: Another thiazolecarboxamide derivative with distinct biological activities.
Uniqueness
5-Thiazolecarboxamide, N-(3,3-diphenylpropyl)-4-methyl-2-[[(4-methylphenyl)sulfonyl]amino]- stands out due to its unique combination of functional groups and aromatic rings, which confer specific chemical reactivity and biological activity. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C27H27N3O3S2 |
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Molecular Weight |
505.7 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C27H27N3O3S2/c1-19-13-15-23(16-14-19)35(32,33)30-27-29-20(2)25(34-27)26(31)28-18-17-24(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,24H,17-18H2,1-2H3,(H,28,31)(H,29,30) |
InChI Key |
KRZISSMTRMXZKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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